molecular formula C19H33NO B5150999 N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine

N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine

Cat. No.: B5150999
M. Wt: 291.5 g/mol
InChI Key: ZIYHQDFZFILDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine, also known as BHT-920, is a chemical compound that belongs to the class of selective α2-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, anxiety, and depression.

Scientific Research Applications

N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by selectively activating α2-adrenergic receptors in the central nervous system. It has also been studied for its anxiolytic and antidepressant effects, as it can modulate the release of neurotransmitters such as norepinephrine and serotonin.

Mechanism of Action

N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine selectively activates α2-adrenergic receptors in the central nervous system. This leads to a decrease in the release of norepinephrine and an increase in the release of serotonin, which can result in antihypertensive, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have antihypertensive effects by reducing the sympathetic tone in the central nervous system. It has also been shown to have anxiolytic and antidepressant effects by modulating the release of neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has several advantages for lab experiments. It is a selective α2-adrenergic receptor agonist, which means it can be used to study the effects of α2-adrenergic receptor activation in isolation. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine. One potential application is in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects. Another potential application is in the treatment of hypertension, as it has been shown to have antihypertensive effects. Additionally, further research could be done to study the long-term effects of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive, anxiolytic, and antidepressant effects through its selective activation of α2-adrenergic receptors in the central nervous system. While it has several advantages for lab experiments, such as its selectivity, it also has limitations such as its short half-life. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine can be synthesized by reacting 4-tert-butylphenol with n-butylamine in the presence of a catalyst such as sulfuric acid. The resulting product is then further purified through recrystallization to obtain pure this compound.

Properties

IUPAC Name

N-butyl-5-(4-tert-butylphenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-5-6-14-20-15-8-7-9-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYHQDFZFILDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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